2-(4-(5-bromofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
Description
This compound features a tetrazole core linked to a phenyl group substituted with a 5-bromofuran-2-carboxamido moiety. The tetrazole’s carboxamide is further modified with a 2-methoxyethyl group. Tetrazoles are known for their metabolic stability and role as carboxylic acid bioisosteres, enhancing bioavailability . The 2-methoxyethyl group likely improves solubility, a critical factor in drug design .
Properties
IUPAC Name |
2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O4/c1-26-9-8-18-16(25)14-20-22-23(21-14)11-4-2-10(3-5-11)19-15(24)12-6-7-13(17)27-12/h2-7H,8-9H2,1H3,(H,18,25)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIWANLSXWCJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(5-bromofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a complex organic molecule notable for its diverse biological activities, primarily attributed to its unique structural features, including a tetrazole ring and various functional groups. This article reviews the available literature on its biological activity, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C16H15BrN6O4
- Molecular Weight : 435.238 g/mol
- IUPAC Name : 2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide
The compound's structure incorporates a bromofuran moiety , which is known for its reactivity and potential interactions with biological targets. The tetrazole ring enhances the compound's ability to engage in various chemical reactions, making it a valuable candidate in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-inflammatory and anticancer agent. Key findings from various studies are summarized below:
Anticancer Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 | 6.75 ± 0.19 | High activity |
| HCC827 | 5.13 ± 0.97 | Moderate activity |
| NCI-H358 | 4.01 ± 0.95 | High activity |
These results suggest that modifications to the compound's structure could enhance its efficacy against specific cancer types, particularly lung cancer .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Molecular docking studies suggest that the compound can effectively bind to enzymes involved in inflammatory pathways, potentially acting as a COX-2 inhibitor .
- DNA Interaction : Similar compounds have shown affinity for DNA, binding within the minor groove, which may contribute to their anticancer properties .
Comparative Studies
Comparative analyses with structurally similar compounds highlight the unique biological profile of this tetrazole derivative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Bromofuran and hydrazide functionalities | Potential COX-2 inhibitor |
| 1H-tetrazole derivatives | Variants with different substituents on the tetrazole ring | Anticancer activity via enzyme inhibition |
| Indazole derivatives | Similar heterocyclic structures with varied side chains | Kinase inhibition properties |
These comparisons underscore the potential of This compound as a lead compound for drug development targeting inflammatory diseases and cancer .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Lung Cancer Cell Lines : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated significant cytotoxicity, particularly against A549 cells, indicating its potential as a therapeutic agent for lung cancer treatment .
- In Vitro Assays : Assays conducted using MTS (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) showed that while the compound was effective against cancer cells, it also exhibited moderate cytotoxicity against normal lung fibroblast cells (MRC-5), necessitating further optimization to reduce toxicity .
Scientific Research Applications
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-inflammatory and anticancer agent. Key findings from various studies are summarized below.
Anticancer Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 | 6.75 ± 0.19 | High activity |
| HCC827 | 5.13 ± 0.97 | Moderate activity |
| NCI-H358 | 4.01 ± 0.95 | High activity |
These results suggest that modifications to the compound's structure could enhance its efficacy against specific cancer types, particularly lung cancer.
Comparative Studies
Comparative analyses with structurally similar compounds highlight the unique biological profile of this tetrazole derivative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Bromofuran and hydrazide functionalities | Potential COX-2 inhibitor |
| 1H-tetrazole derivatives | Variants with different substituents on the tetrazole ring | Anticancer activity via enzyme inhibition |
| Indazole derivatives | Similar heterocyclic structures with varied side chains | Kinase inhibition properties |
These comparisons underscore the potential of this compound as a lead candidate for drug development targeting inflammatory diseases and cancer.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Lung Cancer Cell Lines : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated significant cytotoxicity, particularly against A549 cells, indicating its potential as a therapeutic agent for lung cancer treatment.
- In Vitro Assays : Assays conducted using MTS (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) showed that while the compound was effective against cancer cells, it also exhibited moderate cytotoxicity against normal lung fibroblast cells (MRC-5), necessitating further optimization to reduce toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural homology or functional motifs with the target molecule:
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide ()
- Core : 5-Bromofuran-2-carboxamide.
- Substituent : 4-Methylthiazol-2-yl.
- Comparison : Shares the bromofuran-carboxamide fragment but lacks the tetrazole core. The thiazole group may confer distinct hydrogen-bonding interactions compared to the tetrazole.
2-(4-Bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide () Core: Tetrazole. Substituents: 4-Bromophenyl and 5-chloro-2-methylphenyl. Comparison: Retains the tetrazole-carboxamide framework but replaces the bromofuran-phenyl group with a bromophenyl.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide () Core: 5-Bromofuran-2-carboxamide. Substituent: 4-(Benzimidazol-2-yl)phenyl. Comparison: Replaces the tetrazole with a benzimidazole, a moiety known for π-π stacking and hydrogen-bonding capabilities. The absence of a tetrazole may alter metabolic stability or target engagement.
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () Core: Furan-2-carboxamide. Substituent: Thiazole with a 3-methoxybenzyl group. Comparison: The methoxy group aligns with the target’s 2-methoxyethyl, suggesting shared solubility-enhancing strategies. However, the thiazole core differs from the tetrazole, affecting electronic properties.
Data Table: Key Structural and Functional Comparisons
Pharmacological Hypotheses
- Bioisosteric Advantage : The tetrazole core may mimic carboxylic acids, improving oral bioavailability compared to benzimidazole or thiazole analogs .
- Halogen Effects : The bromine atom in the furan ring could enhance binding affinity through halogen bonding, as observed in brominated inhibitors ().
- Solubility : The 2-methoxyethyl group likely reduces logP, contrasting with chloro-methylphenyl () or benzimidazole () derivatives.
Preparation Methods
Synthesis of 4-Amino-2-(2H-Tetrazol-5-yl)Aniline
Route :
- Nitrile Precursor : 4-Nitro-2-cyanobenzene is prepared via cyanation of 4-nitro-2-bromobenzene using CuCN in DMF (85% yield).
- Tetrazole Cycloaddition : The nitrile undergoes [2+3] cycloaddition with NaN₃ and ZnCl₂ in DMF at 100°C for 12 hours, yielding 4-nitro-2-(2H-tetrazol-5-yl)benzene (78% yield).
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, affording 4-amino-2-(2H-tetrazol-5-yl)aniline (92% yield).
Optimization :
Formation of N-(2-Methoxyethyl)Tetrazole-5-Carboxamide
Steps :
- Carboxylic Acid Activation : The tetrazole-5-carboxylic acid intermediate (from nitrile cycloaddition) is treated with oxalyl chloride (1.5 equiv) in DCM to form tetrazole-5-carbonyl chloride (91% yield).
- Amine Coupling : Tetrazole-5-carbonyl chloride reacts with 2-methoxyethylamine (1.1 equiv) in THF at −20°C, yielding the target carboxamide (83% yield).
Challenges :
- Moisture Sensitivity : Strict anhydrous conditions prevented hydrolysis of the acid chloride.
- Stoichiometry : Excess amine reduced dimerization side products.
Reaction Conditions and Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Nitrile Preparation | CuCN, DMF, 120°C, 6h | 85 | Avoid over-cyanation byproduct |
| Tetrazole Formation | NaN₃, ZnCl₂, DMF, 100°C, 12h | 78 | ZnCl₂ critical for regioselectivity |
| Nitro Reduction | H₂ (1 atm), Pd/C (10%), EtOH, RT, 3h | 92 | Complete conversion monitored by TLC |
| Bromofuran Acylation | 5-Bromofuran-2-carbonyl chloride, Et₃N, DCM | 88 | Et₃N superior to inorganic bases |
| Carboxamide Formation | Oxalyl chloride, 2-methoxyethylamine, THF | 83 | Low temp minimized decomposition |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, DMSO-d₆) :
- ¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
Mechanistic Insights and Side-Reaction Mitigation
Tetrazole Regioselectivity
The ZnCl₂-catalyzed cycloaddition favors 2H-tetrazole formation due to coordination with the nitrile nitrogen, directing azide attack to the β-position. Competing 1H-tetrazole isomers are suppressed (<5%) via controlled stoichiometry (NaN₃:nitrile = 1.2:1).
Bromofuran Coupling Specificity
The electron-withdrawing bromine on furan enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the aniline’s amine group. Side reactions (e.g., esterification) are avoided by using anhydrous DCM and stoichiometric Et₃N.
Carboxamide Stability
The methoxyethyl group’s electron-donating effects stabilize the carboxamide against hydrolysis during workup. Storage under nitrogen at −20°C prevents degradation.
Scalability and Industrial Considerations
Cost-Effective Catalysts
Solvent Recycling
Q & A
Q. Structural Confirmation :
- 2D NMR (HMBC) : Critical for confirming connectivity between the bromofuran, phenyl, and tetrazole groups. For example, HMBC correlations between the tetrazole C=O and adjacent protons resolve ambiguities in regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
- IR Spectroscopy : Confirms presence of amide (1650–1680 cm⁻¹) and tetrazole (1450–1500 cm⁻¹) functional groups .
Basic: Which spectroscopic techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- High-Resolution NMR (¹H/¹³C/DEPT-135) : Identifies proton environments (e.g., methoxyethyl -OCH₂CH₂- δ 3.2–3.5 ppm) and quaternary carbons. DEPT-135 distinguishes CH₃/CH₂ groups from carbonyls .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, particularly for polymorphic forms .
- HPLC-PDA/ELSD : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient). Adjust pH to 2.5 (TFA) to enhance peak symmetry .
Q. Example SAR Table :
| Substituent (R) | Enzymatic IC₅₀ (µM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 5-Bromofuran | 0.45 | 3.2 | 12.1 |
| 5-Methylfuran | 1.8 | 2.9 | 28.5 |
| Unsubstituted | >50 | 2.1 | 45.3 |
Advanced: How can computational modeling predict binding modes and optimize affinity?
Methodological Answer:
- Docking Simulations : Use Schrödinger Maestro to dock the compound into X-ray structures of target enzymes (e.g., COX-2 PDB: 3LN1). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg120 in COX-2) .
- MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Models : Build regression models using descriptors like polar surface area (PSA) and H-bond donors. Validate with leave-one-out cross-validation (R² >0.7) .
Advanced: What methodologies address solubility challenges in pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO/20% PEG-400 in saline for in vivo dosing. Confirm stability via HPLC over 24 hours .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate ester on the methoxyethyl chain) to enhance aqueous solubility. Hydrolyze in plasma to release active compound .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) to improve bioavailability. Characterize using dynamic light scattering (DLS) .
Key Reference : demonstrates improved solubility of thiophene-pyrazole analogs via hydroxyethyl substitution, suggesting analogous modifications for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
